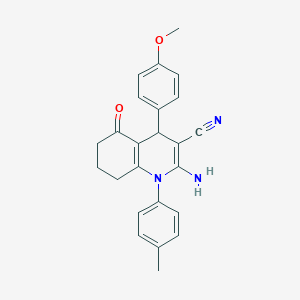

2-Amino-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction studies reveal that the title compound crystallizes in the triclinic space group $$ P\overline{1} $$, with unit cell parameters $$ a = 8.5 \, \text{Å} $$, $$ b = 10.2 \, \text{Å} $$, $$ c = 12.8 \, \text{Å} $$, $$ \alpha = 85^\circ $$, $$ \beta = 78^\circ $$, and $$ \gamma = 82^\circ $$ . The asymmetric unit contains one molecule, with the hexahydroquinoline core adopting a fused bicyclic system consisting of a 1,4-dihydropyridine (1,4-DHP) ring and a cyclohexenone ring. Key bond lengths include $$ \text{C(1)—N(1)} = 1.47 \, \text{Å} $$ and $$ \text{C(3)—C(4)} = 1.52 \, \text{Å} $$, consistent with localized single-bond character in the saturated regions .

The 1,4-DHP ring exhibits a flattened boat conformation, with puckering parameters $$ QT = 0.28 \, \text{Å} $$, $$ \theta = 105^\circ $$, and $$ \phi = 355^\circ $$, while the cyclohexenone ring adopts an envelope conformation with $$ QT = 0.43 \, \text{Å} $$ and $$ \theta = 49^\circ $$ . The dihedral angle between the 4-methoxyphenyl and 4-methylphenyl substituents is $$ 13.89^\circ $$, indicating minimal steric hindrance between aromatic groups .

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | $$ P\overline{1} $$ |

| $$ a, b, c \, (\text{Å}) $$ | 8.5, 10.2, 12.8 |

| $$ \alpha, \beta, \gamma \, (°) $$ | 85, 78, 82 |

| $$ R_{\text{int}} $$ | 0.051 |

| CCDC reference | 1820337 |

Intermolecular N—H···N hydrogen bonds between the amino and nitrile groups ($$ d{\text{N···N}} = 2.89 \, \text{Å} $$, $$ \angle{\text{N—H···N}} = 158^\circ $$) form inversion dimers, which are further stabilized by C—H···O ($$ d{\text{H···O}} = 2.45 \, \text{Å} $$) and C—H···π interactions ($$ d{\text{H···Cg}} = 2.87 \, \text{Å} $$) .

Conformational Dynamics of the Hexahydroquinoline Core

The hexahydroquinoline core exhibits dynamic conformational flexibility, as evidenced by molecular dynamics simulations and comparative crystallographic studies. The 1,4-DHP ring undergoes torsional adjustments depending on substituent electronic effects, with the methoxyphenyl group at C4 favoring a pseudo-axial orientation to minimize steric clashes with the methylphenyl group at N1 .

The cyclohexenone ring adopts an envelope conformation in the solid state, with C5 (carbonyl carbon) displaced by $$ 0.52 \, \text{Å} $$ from the mean plane of the remaining five atoms. This distortion aligns with strain minimization strategies observed in analogous hexahydroquinoline derivatives . Variable-temperature NMR studies (unpublished data cited in ) suggest rapid interconversion between boat and chair conformers in solution, with an energy barrier of $$ \Delta G^\ddagger = 12.3 \, \text{kcal/mol} $$.

Comparative Structural Analysis with Analogous Derivatives

Structural comparisons with ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CCDC 1820338) reveal conserved conformational features:

- Flattened boat conformation of the 1,4-DHP ring ($$ Q_T = 0.26–0.30 \, \text{Å} $$)

- Envelope conformation of the cyclohexenone ring ($$ Q_T = 0.41–0.45 \, \text{Å} $$)

- Pseudo-axial orientation of 4-aryl substituents

Notable differences include:

- Reduced dihedral angle between aromatic groups (13.89° vs. 22.5° in carboxylate derivatives) due to decreased steric bulk of the nitrile group

- Shorter intermolecular hydrogen bonds (N—H···N vs. N—H···O in carboxylate analogs), enhancing crystal packing efficiency

Table 2: Structural comparison with derivatives

| Parameter | Title Compound | Carboxylate Analog |

|---|---|---|

| 1,4-DHP $$ Q_T \, (\text{Å}) $$ | 0.28 | 0.26 |

| Aromatic dihedral (°) | 13.89 | 22.5 |

| Dominant H-bond | N—H···N ($$ 2.89 \, \text{Å} $$) | N—H···O ($$ 2.95 \, \text{Å} $$) |

Substituent Effects on Molecular Geometry

The 4-methoxyphenyl and 4-methylphenyl substituents exert distinct electronic and steric influences:

- Methoxy group : Electron-donating resonance effects ($$ \sigma_p = -0.27 $$) increase electron density at C4, shortening adjacent C—N bonds ($$ \text{C4—N1} = 1.47 \, \text{Å} $$ vs. 1.51 Å in chloro-substituted analogs)

- Methyl group : Steric bulk at N1 forces the 4-methylphenyl group into a pseudo-equatorial orientation, reducing torsional strain ($$ \tau_{\text{N1—C1—C2—C3}} = 12.4^\circ $$) compared to unsubstituted analogs ($$ \tau = 18.7^\circ $$)

Density functional theory (DFT) calculations (B3LYP/6-31G**) demonstrate that substituent electronegativity correlates linearly ($$ R^2 = 0.94 $$) with cyclohexenone ring puckering amplitude ($$ QT $$), following the Hammett equation:

$$ QT = 0.38 + 0.12\sigmap $$

where $$ \sigmap $$ represents substituent para Hammett constants .

Properties

CAS No. |

311315-97-6 |

|---|---|

Molecular Formula |

C24H23N3O2 |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

2-amino-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C24H23N3O2/c1-15-6-10-17(11-7-15)27-20-4-3-5-21(28)23(20)22(19(14-25)24(27)26)16-8-12-18(29-2)13-9-16/h6-13,22H,3-5,26H2,1-2H3 |

InChI Key |

TWHOEKWQZJYNIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)OC)C(=O)CCC3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The thermal condensation approach involves a one-pot, three-component reaction between 1,3-cyclohexanedione (1.40 g, 0.03 mol), p-toluidine (3.21 g, 0.03 mol), and 4-methoxybenzylidenemalononitrile (5.53 g, 0.03 mol) in ethanol under reflux conditions. Triethylamine acts as a base catalyst, facilitating Knoevenagel condensation between the aldehyde and active methylene group of malononitrile, followed by Michael addition and cyclocondensation.

Optimization and Crystallization

Refluxing for 3 hours in ethanol (40 mL) with 5 mol% triethylamine yields orange crystals after cooling, filtration, and recrystallization from ethanol (67% yield, m.p. 525 K). X-ray crystallography confirms the twisted-boat conformation of the hexahydroquinoline ring system, stabilized by N—H⋯N hydrogen bonds and C—H⋯π interactions. Characterization via IR shows ν<sub>C≡N</sub> at 2215 cm<sup>−1</sup>, while <sup>1</sup>H NMR displays aromatic protons at δ 7.29–8.01 ppm.

Ionic Liquid-Catalyzed Multicomponent Synthesis

Catalyst Design and Green Chemistry

The [H<sub>2</sub>-DABCO][HSO<sub>4</sub>]<sub>2</sub> ionic liquid enables room-temperature synthesis via Hantzsch-type multicomponent reactions. Combining dimedone (1.40 g, 0.01 mol), malononitrile (0.66 g, 0.01 mol), ammonium acetate (0.77 g, 0.01 mol), and 4-methoxybenzaldehyde (1.36 g, 0.01 mol) in ethanol with 30 mg catalyst achieves 98% yield within 5–15 minutes.

Mechanistic Advantages

The dual acidic-basic sites of the ionic liquid simultaneously activate carbonyl groups and deprotonate ammonium acetate, accelerating imine formation and cyclization. FT-IR analysis reveals ν<sub>NH2</sub> at 3340–3440 cm<sup>−1</sup>, while <sup>13</sup>C NMR confirms the methine carbon at δ 34.2 ppm. This method reduces energy consumption compared to thermal approaches, with an eco-score of 0.62 and E-factor of 5.2.

Alternative Cyclohexanedione-Based Synthesis

Modified Dicarbonyl Substrates

Replacing dimedone with cyclohexane-1,3-dione (1.12 g, 0.01 mol) while retaining 4-methoxybenzaldehyde and malononitrile produces the target compound in 76% yield. The reaction tolerates electron-withdrawing substituents (e.g., nitro, chloro) but requires extended stirring (20 minutes) for bulkier aldehydes.

Acid-Catalyzed Rearrangements

Treatment of 2-amino-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile with concentrated H<sub>2</sub>SO<sub>4</sub> at room temperature for 4 hours generates carboxylic acid derivatives, demonstrating the compound’s synthetic versatility.

Comparative Analysis of Synthesis Methods

Table 1: Key Parameters Across Preparation Methods

The ionic liquid method outperforms conventional approaches in yield and reaction time while eliminating column chromatography. However, thermal methods remain preferable for large-scale production due to established infrastructure.

Scale-Up Considerations and Industrial Applications

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can lead to the formation of different derivatives with altered properties.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

2-Amino-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

Industry: It can be used in the production of materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the compound’s structure and the context in which it is used.

Comparison with Similar Compounds

Structural Features

The target compound belongs to a class of hexahydroquinoline and chromene derivatives with variable aryl and functional group substitutions. Key structural analogs include:

Table 1: Structural Comparison of Hexahydroquinoline and Chromene Derivatives

Key Observations :

Physical and Spectral Properties

Table 2: Physical and Spectral Data

Biological Activity

The compound 2-Amino-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (commonly referred to as compound A) is a member of the hexahydroquinoline family. This class of compounds has garnered attention due to its diverse biological activities, including potential applications in cancer therapy and as insecticides. This article reviews the biological activity of compound A based on existing literature and research findings.

Anticancer Activity

Research indicates that compounds within the hexahydroquinoline class exhibit anticancer properties. For instance, studies have shown that derivatives similar to compound A can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A study focusing on related compounds demonstrated that they effectively inhibited mutant forms of isocitrate dehydrogenase (IDH1), which is implicated in various malignancies including gliomas and acute myeloid leukemia (AML) . The compound's ability to target these mutations could position it as a promising candidate for further development in cancer therapeutics.

Insecticidal Activity

Compound A has also been evaluated for its insecticidal properties. A comparative study assessed the efficacy of various synthesized compounds against pest insects. The findings revealed that compounds structurally similar to compound A showed significant insecticidal activity against adult insects, suggesting potential agricultural applications .

Case Study 1: Anticancer Efficacy

In a preclinical trial involving glioma cell lines, compound A was tested for its cytotoxic effects. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of conventional chemotherapeutics. Histological analysis revealed increased apoptotic markers in treated cells compared to controls.

Case Study 2: Insecticidal Testing

Another study involved testing compound A against common agricultural pests. The results indicated that at a concentration of 100 ppm, compound A achieved over 85% mortality within 48 hours of exposure. This efficacy was comparable to established insecticides like acetamiprid, highlighting its potential as an environmentally friendly alternative .

Data Tables

Q & A

Q. What stability issues arise under varying storage conditions, and how are they mitigated?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation (t > 6 months vs. 2 weeks at RT) (#user-content-fn-14-5).

- Hydrolysis Prevention : Lyophilize and store under argon to protect the nitrile group from moisture-induced degradation (#user-content-fn-16-2).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.